molecular formula C12H7F3N2O4 B5663901 5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No.: B5663901
M. Wt: 300.19 g/mol
InChI Key: XRYAGGCLDGQPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides It is characterized by the presence of a nitro group, a trifluoromethyl group, and a phenyl group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the nitration of a furan derivative followed by the introduction of the trifluoromethylphenyl group. One common method includes the following steps:

    Nitration: The furan ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: The nitrated furan derivative is then reacted with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF).

Major Products Formed

    Reduction: 5-amino-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has the molecular formula C₁₂H₇F₃N₂O₄ and features a furan ring substituted with a nitro group and a trifluoromethyl phenyl moiety. The structure contributes to its reactivity and biological activity, making it a candidate for various therapeutic applications.

Antiparasitic Activity

One of the most significant applications of this compound is in the treatment of parasitic infections, particularly those caused by Trypanosoma brucei, which causes African sleeping sickness. Research has shown that compounds within the 5-nitro-2-furancarboxamide class exhibit potent trypanocidal activity. For instance, a study reported that certain derivatives demonstrated up to 1000-fold increased potency compared to nifurtimox, a standard treatment for this disease .

Table 1: Trypanocidal Activity of 5-Nitro-2-Furancarboxamides

Compound NameEC₅₀ (nM)Comparison to Nifurtimox
This compound2.4 ± 0.31000-fold more potent
Nifurtimox2400Reference

This increased potency suggests that these compounds may target different biochemical pathways than those affected by existing treatments, potentially reducing side effects and improving patient outcomes.

Antimicrobial Properties

Beyond antiparasitic effects, this compound has also been investigated for its antimicrobial properties. Several studies indicate that nitro-containing compounds exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics . The mechanism is believed to involve the disruption of bacterial DNA synthesis or function.

Potential in Cancer Therapy

Recent research has begun exploring the application of nitrofuran derivatives in cancer therapy. The unique structural features of this compound may allow it to interfere with cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . While this area is still under investigation, preliminary findings suggest a promising avenue for future research.

STING Pathway Inhibition

Another innovative application involves the modulation of the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in immune response regulation. Compounds similar to this compound have been identified as potential inhibitors of this pathway, which could lead to new treatments for autoimmune diseases and cancers where STING signaling is dysregulated .

Case Study: Trypanocidal Activity

In one notable study published in Nature, researchers synthesized a series of 5-nitro-2-furancarboxamides and evaluated their efficacy against T. brucei. The study highlighted that these compounds not only exhibited high potency but also low cytotoxicity against human cells, making them suitable candidates for further clinical development .

Case Study: Antimicrobial Efficacy

A comprehensive screening of various nitrofuran derivatives revealed that several exhibited broad-spectrum antimicrobial activity. These findings were published in Journal of Medicinal Chemistry, emphasizing the need for further exploration into their mechanisms and potential as new antibiotic agents .

Mechanism of Action

The mechanism of action of 5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide: Similar structure but with a benzofuran ring instead of a furan ring.

    5-nitro-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to the combination of its nitro, trifluoromethyl, and furan moieties, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The compound features a furan ring, a nitro group, and a trifluoromethyl substitution on the phenyl moiety. Its molecular formula is C12_{12}H8_{8}F3_3N3_3O3_3, with a molecular weight of approximately 331.3 g/mol. The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties primarily through the induction of oxidative stress and DNA damage in cancer cells. The compound has been shown to increase reactive oxygen species (ROS) levels, leading to apoptosis in various cancer cell lines. For example, in vitro studies demonstrated that it has significant inhibitory effects against non-small-cell lung cancer (NSCLC), with an IC50_{50} value indicating potent cytotoxicity .

Antimicrobial Activity

The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies have reported MIC values that suggest effective inhibition of bacterial growth, comparable to established antibiotics. For instance, derivatives of furan compounds similar to this compound have shown promising results against strains like Staphylococcus aureus and Escherichia coli with MIC values as low as 0.39 μg/mL .

Case Study 1: Trypanocidal Activity

A series of related compounds were synthesized to assess their trypanocidal activity against Trypanosoma brucei. Notably, one analogue demonstrated an EC50_{50} value of 2.4 nM, significantly more potent than existing treatments like nifurtimox. This suggests that this compound could target different biochemical pathways than traditional therapies, reducing the risk of cross-resistance .

Case Study 2: Antitumor Efficacy

In a study focusing on NSCLC, this compound was evaluated alongside other nitro-containing compounds. Results indicated that this compound not only inhibited tumor cell proliferation but also enhanced apoptosis through ROS generation. The study emphasized the importance of the trifluoromethyl group in modulating biological activity .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityNotes
N-(5-Chloro-2-methoxyphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamideFuran ring with chlorinated phenyl groupsAnticancerDifferent substitution patterns affect potency
N-(5-nitro-2-furancarboxamide)Nitro group on furanTrypanocidalPotent against T. brucei, low cytotoxicity
N-(3-amino-2,4-dimethoxy phenyl)-5-((N-methyl phenyl sulfonamido)methyl) furan-2-carboxamideFuran with amino substitutionAntibacterialEffective against multiple bacterial strains

Properties

IUPAC Name

5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O4/c13-12(14,15)7-2-1-3-8(6-7)16-11(18)9-4-5-10(21-9)17(19)20/h1-6H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYAGGCLDGQPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347651
Record name 5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15212-60-9
Record name 5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.